Cas no 50551-57-0 (Ethyl 6-methoxybenzofuran-2-carboxylate)
Ethyl 6-methoxybenzofuran-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 6-methoxybenzofuran-2-carboxylate
- Ethyl 6-methoxy-1-benzofuran-2-carboxylate
- 2-Benzofurancarboxylic acid, 6-metho
- 6-methoxy-2-ethoxycarbonyl benzofuran
- 6-Methoxy-benzofuran-2-carbonsaeure-aethylester
- 6-methoxybenzofuran-2-carboxylate
- 6-methoxy-benzofuran-2-carboxylic acid ethyl ester
- 6-Methoxycumarilsaeureethylester
- AGN-PC-00H1S6
- ethyl 6-methoxybenzo[b]furan-2-carboxylate
- STL365575
- SureCN177458
- 50551-57-0
- SCHEMBL177458
- VBJGXQIHVLKHCT-UHFFFAOYSA-N
- MFCD14279719
- ethyl-6-methoxybenzofuran-2-carboxylate
- SY045675
- CS-0137483
- AKOS003407274
- Ethyl6-methoxybenzofuran-2-carboxylate
- BS-16940
- CHEMBL3415232
- A918385
- DTXSID60474122
- 2-Benzofurancarboxylic acid, 6-methoxy-, ethyl ester
-
- MDL: MFCD14279719
- Inchi: 1S/C12H12O4/c1-3-15-12(13)11-6-8-4-5-9(14-2)7-10(8)16-11/h4-7H,3H2,1-2H3
- InChI Key: VBJGXQIHVLKHCT-UHFFFAOYSA-N
- SMILES: O1C(C(=O)OCC)=CC2C=CC(=CC1=2)OC
Computed Properties
- Exact Mass: 220.07355886g/mol
- Monoisotopic Mass: 220.07355886g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 48.7Ų
Ethyl 6-methoxybenzofuran-2-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264;P270;P301+P312;P330
- Storage Condition:Room temperature
Ethyl 6-methoxybenzofuran-2-carboxylate Pricemore >>
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CF526-100mg |
Ethyl 6-methoxybenzofuran-2-carboxylate |
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Ethyl 6-methoxybenzofuran-2-carboxylate |
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| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X46185-250mg |
Ethyl 6-methoxybenzofuran-2-carboxylate |
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¥254.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X46185-1g |
Ethyl 6-methoxybenzofuran-2-carboxylate |
50551-57-0 | 97% | 1g |
¥638.0 | 2024-07-16 |
Ethyl 6-methoxybenzofuran-2-carboxylate Suppliers
Ethyl 6-methoxybenzofuran-2-carboxylate Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on Ethyl 6-methoxybenzofuran-2-carboxylate
Ethyl 6-methoxybenzofuran-2-carboxylate (CAS No. 50551-57-0): A Comprehensive Overview
Ethyl 6-methoxybenzofuran-2-carboxylate, identified by its Chemical Abstracts Service (CAS) number 50551-57-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This benzofuran derivative has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development. The compound's unique structural features, including a methoxy group at the 6-position and a carboxylate ester at the 2-position, make it a valuable intermediate for various chemical transformations.
The benzofuran core is a privileged scaffold in medicinal chemistry, known for its ability to interact with biological targets in multiple ways. The presence of the methoxy group enhances the compound's lipophilicity, while the carboxylate ester moiety provides a site for further functionalization. These properties have positioned Ethyl 6-methoxybenzofuran-2-carboxylate as a key building block in the synthesis of more complex molecules.
Recent advancements in synthetic methodologies have highlighted the utility of this compound in constructing heterocyclic frameworks. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce various substituents at the 3-position of the benzofuran ring, expanding its chemical diversity. These strategies have been instrumental in developing novel pharmacophores with potential therapeutic applications.
In the context of drug discovery, Ethyl 6-methoxybenzofuran-2-carboxylate has been explored as a precursor for bioactive molecules. Studies have demonstrated its role in generating derivatives with anti-inflammatory, antimicrobial, and anticancer properties. The methoxybenzofuran scaffold is particularly interesting because it can be modified to mimic natural products known for their biological activities. This adaptability makes it an attractive candidate for structure-activity relationship (SAR) studies.
The synthesis of Ethyl 6-methoxybenzofuran-2-carboxylate typically involves multi-step organic reactions, starting from readily available aromatic precursors. One common approach involves the condensation of resorcinol derivatives with aldehydes under basic conditions, followed by esterification to introduce the carboxylate moiety. Recent improvements in catalytic systems have enabled more efficient and sustainable synthetic routes, aligning with green chemistry principles.
The compound's reactivity also makes it suitable for exploring new synthetic pathways. For example, enzymatic resolutions have been utilized to obtain enantiomerically pure forms of benzofuran derivatives, which are crucial for developing enantiomerically selective drugs. These biocatalytic methods offer a greener alternative to traditional chiral synthesis techniques.
From a computational chemistry perspective, density functional theory (DFT) studies have been employed to understand the electronic structure and reactivity of Ethyl 6-methoxybenzofuran-2-carboxylate. These calculations provide insights into how different substituents influence its interaction with biological targets. Such knowledge is invaluable for designing molecules with enhanced binding affinity and selectivity.
The pharmaceutical industry has shown particular interest in benzofuran derivatives due to their potential as drug candidates. Several clinical trials are underway evaluating compounds derived from this scaffold for treating neurological disorders and infectious diseases. The structural flexibility of Ethyl 6-methoxybenzofuran-2-carboxylate allows for the creation of analogs that can modulate specific biological pathways.
In conclusion, Ethyl 6-methoxybenzofuran-2-carboxylate (CAS No. 50551-57-0) is a multifaceted compound with significant implications in both academic research and industrial applications. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and pharmacologists alike. As research continues to uncover new synthetic methods and biological activities, this compound is poised to play an increasingly important role in the development of novel therapeutic agents.
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